molecular formula C12H18Cl2N2O2 B1522969 1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride CAS No. 1258639-50-7

1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride

Cat. No.: B1522969
CAS No.: 1258639-50-7
M. Wt: 293.19 g/mol
InChI Key: WEDRTLCTPMCZPA-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride (CAS 1258639-50-7) is a high-purity chemical compound offered for research and development purposes. This piperidine carboxylic acid derivative features a pyridinylmethyl substitution and is provided as a stable dihydrochloride salt. The compound has a molecular formula of C12H18Cl2N2O2 and a molecular weight of 293.19 g/mol . Its structure is characterized by a piperidine ring where the nitrogen is functionalized with a pyridin-4-ylmethyl group, and the second carbon is part of a carboxylic acid functional group . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or animal use. Researchers can utilize this molecule as a key synthetic intermediate or building block in medicinal chemistry and drug discovery projects. Compounds with similar pyridinylmethylpiperidine scaffolds have been investigated in patented research for their potential as 5-HT 1F receptor agonists, indicating its relevance in the development of central nervous system (CNS) active agents, particularly for the treatment of conditions like migraine . Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-3-1-2-8-14(11)9-10-4-6-13-7-5-10;;/h4-7,11H,1-3,8-9H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDRTLCTPMCZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258639-50-7
Record name 1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride
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Biological Activity

1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride is a chemical compound with significant potential in pharmacological applications. This compound is characterized by its unique structural features, which include a piperidine ring and a pyridine moiety, contributing to its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆Cl₂N₂O₂
  • CAS Number : 1185304-49-7
  • SMILES Notation : C1CCN(C(C1)C(=O)O)CC2=CC=NC=C2
  • Molecular Weight : 283.08 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential applications as a therapeutic agent.

The biological activity of this compound is thought to involve:

  • Glycine Transport Inhibition : It has been studied as a potential inhibitor of Glycine Transporter 1 (GlyT1), which could enhance glutamatergic signaling and provide therapeutic benefits for conditions like schizophrenia .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated .

Antipsychotic Potential

A study focusing on GlyT1 inhibitors highlighted the importance of compounds like this compound in improving pharmacokinetic properties for treating schizophrenia. The research emphasized the role of glycine transport inhibition in modulating NMDA receptor activity, which is crucial for synaptic plasticity and cognitive function .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be beneficial:

Compound NameMolecular FormulaBiological Activity
1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid dihydrochlorideC₁₂H₁₈Cl₂N₂O₂Antimicrobial
4-Amino-piperidine derivativesVariesGlyT1 inhibition

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H16N2O22HClC_{12}H_{16}N_2O_2\cdot 2HCl and a molecular weight of 293.19 g/mol. Its structure includes a piperidine ring substituted with a pyridin-4-ylmethyl group and a carboxylic acid functional group, which allows for various biological interactions .

Neuroscience Research

1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride has been studied for its potential to modulate neurotransmitter systems. Research indicates that it may interact with several receptors, including:

  • Sigma-1 Receptors (σ1R) : These receptors are implicated in pain modulation and neuroprotection. Compounds similar to 1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid have shown promising results in enhancing opioid analgesia .
  • Histamine H3 Receptors : The compound exhibits potential as a dual antagonist for both σ1 and H3 receptors, which could lead to novel treatments for pain management and neurological disorders .

Therapeutic Potential

The compound's ability to influence mood and cognition makes it a candidate for further investigation in the treatment of various psychiatric conditions. Its structural characteristics allow it to bind effectively to receptors involved in neurotransmission, suggesting potential applications in:

  • Antidepressant Therapy : By modulating neurotransmitter activity, it may help alleviate symptoms of depression .
  • Pain Management : As noted in studies involving σ1R antagonists, the compound could enhance the efficacy of existing pain therapies .

Synthesis and Derivative Studies

The synthesis of this compound involves multi-step processes that allow for controlled stereochemistry and functional group placement. This versatility is crucial for developing derivatives that might exhibit enhanced biological activity or specificity towards certain receptors.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

  • Dual Targeting Compounds : Research indicated that derivatives targeting both σ1R and H3 receptors demonstrated enhanced analgesic effects compared to single-target drugs. This suggests that compounds like 1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid could be pivotal in developing multi-target therapies .
  • In Vivo Studies : Animal models have shown that σ1R antagonists can significantly enhance the analgesic effects of opioids, indicating that this compound may play a crucial role in improving pain management strategies .

Comparison with Similar Compounds

Structural Analogues with Varied Carboxylic Acid Positions

The position of the carboxylic acid group on the piperidine ring significantly impacts physicochemical and biological properties:

Compound Name Carboxylic Acid Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride 2 C₁₂H₁₈Cl₂N₂O₂ 293.20 1172453-94-9 Enhanced solubility due to dihydrochloride salt; unique conformational profile
1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid dihydrochloride 4 C₁₂H₁₈Cl₂N₂O₂ 293.20 946409-40-1 Carboxylic acid at 4-position alters hydrogen-bonding capacity and target affinity
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride 4 C₁₁H₁₅ClN₂O₂ 242.70 210962-09-7 Monohydrochloride salt; reduced solubility compared to dihydrochloride forms

Key Findings :

  • Solubility: Dihydrochloride salts (e.g., the target compound) exhibit superior aqueous solubility compared to monohydrochloride analogues (e.g., CAS 210962-09-7) due to increased ionic character .
Substituted Pyridine Ring Analogues

Modifications to the pyridine ring alter electronic properties and biological activity:

Compound Name Pyridine Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride 5-Chloro C₁₁H₁₃Cl₂N₂O₂ 277.15 1209326-97-5 Chlorine substituent increases lipophilicity and metabolic stability
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride Pyridin-3-ylmethyl C₁₂H₁₈Cl₂N₂O₂ 293.20 1185304-49-7 Pyridine substitution at 3-position may alter π-π stacking interactions

Key Findings :

  • Stereoelectronic Interactions : Pyridin-3-ylmethyl vs. pyridin-4-ylmethyl substitution modifies spatial orientation, affecting intermolecular interactions in crystal structures or biological matrices .
Piperidine Derivatives with Heterocyclic Modifications
Compound Name Heterocyclic Component Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
1-(Piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride Pyrrole C₁₀H₁₅ClN₂O₂ 230.69 2089258-04-6 Pyrrole ring introduces planar geometry; may enhance DNA intercalation potential
Anileridine dihydrochloride (reference compound) Phenyl and ethyl ester C₂₂H₃₀Cl₂N₂O₂ 437.39 N/A Ethyl ester and phenyl groups confer opioid receptor affinity

Key Findings :

  • Biological Relevance: The target compound lacks the ester and phenyl groups found in anileridine, suggesting divergent therapeutic applications (e.g., non-opioid mechanisms) .
  • Heterocyclic Diversity : Pyrrole-containing derivatives (e.g., CAS 2089258-04-6) may exhibit distinct electronic properties compared to pyridine-based analogues .

Preparation Methods

Synthetic Routes for 1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride

General Strategy

The synthesis generally follows a multi-step approach:

  • Construction or procurement of the piperidine-2-carboxylic acid core (either as free acid or protected derivative).
  • Introduction of the pyridin-4-ylmethyl substituent at the nitrogen atom (N-1 position) of the piperidine ring.
  • Conversion to the dihydrochloride salt to enhance solubility and stability.

Key Synthetic Approaches

Reductive Amination Route

One of the most effective methods to prepare 1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid involves reductive amination between pyridine-4-carbaldehyde and piperidine-2-carboxylic acid or its ester derivatives.

  • Reaction Conditions:

    • Catalyst: Palladium on carbon (Pd/C) or other hydrogenation catalysts.
    • Hydrogen pressure: 1–3 atm.
    • Solvent: Ethanol or methanol, sometimes under inert atmosphere.
    • Temperature: Mild, typically 40–60 °C.
    • pH control is critical to avoid over-reduction of the pyridine ring.
  • Mechanism: The aldehyde group of pyridine-4-carbaldehyde forms an imine intermediate with the piperidine nitrogen, which is then reduced catalytically to the corresponding N-substituted product.

  • Yields and Purity: Typically, yields range from 55% to 75% with purity ≥90% after purification by chromatography or recrystallization.

Nucleophilic Substitution Route

Another approach is the nucleophilic substitution of piperidine-2-carboxylic acid derivatives with halomethylpyridine derivatives (e.g., 4-(bromomethyl)pyridine).

  • Reaction Conditions:

    • Base: Potassium carbonate (K₂CO₃) or similar bases to deprotonate the piperidine nitrogen.
    • Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: 60–80 °C.
    • Reaction Time: 12–24 hours.
  • Mechanism: The nucleophilic nitrogen of the piperidine attacks the electrophilic bromomethyl group on the pyridine ring, forming the N-substituted product.

  • Yields and Purity: Yields generally range from 65% to 75% with purities ≥95%.

Salt Formation

To obtain the dihydrochloride salt, the free base of 1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid is treated with hydrochloric acid in a suitable solvent such as ethanol or water, leading to crystallization of the dihydrochloride salt. This salt form improves solubility and stability, which is advantageous for pharmaceutical applications.

Reaction Conditions and Optimization

Synthetic Route Catalyst/Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (HPLC)
Reductive Amination Pd/C, H₂ (1–3 atm) Ethanol/Methanol 40–60 6–12 55–65 ≥90%
Nucleophilic Substitution K₂CO₃ DMF 60–80 12–24 65–75 ≥95%
  • Notes:
    • The reductive amination route requires careful pH monitoring to prevent unwanted over-reduction of the pyridine ring.
    • The nucleophilic substitution method benefits from anhydrous conditions to maximize nucleophilicity and minimize side reactions.
    • Purification is typically performed using silica gel column chromatography with dichloromethane/methanol mixtures or recrystallization from ethanol/water.

Analytical Characterization for Structural Confirmation

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR and ^13C NMR in DMSO-d₆ solvent confirm the presence of pyridine and piperidine ring protons.
    • Chemical shifts for pyridine protons typically appear at δ 7.2–8.6 ppm, while piperidine ring protons appear at δ 1.5–3.5 ppm.
  • Mass Spectrometry (LC-MS):

    • Electrospray ionization in positive mode (ESI+) detects the molecular ion peak corresponding to [M+H]^+.
    • Expected m/z for the free acid is around 234–236, depending on isotopic distribution.
  • Elemental Analysis:

    • Confirms the calculated percentages of carbon, hydrogen, nitrogen, and chlorine in the dihydrochloride salt.

Research Findings and Industrial Considerations

  • Scalability:

    • Both synthetic routes are amenable to scale-up. The nucleophilic substitution route is preferred industrially due to higher yields and simpler reaction setup.
    • Continuous flow reactors can be employed for better control over reaction parameters and improved safety.
  • Green Chemistry Aspects:

    • Use of ethanol or methanol as solvents aligns with greener solvent choices.
    • Avoidance of harsh reagents and conditions minimizes waste and environmental impact.
  • Safety and Handling:

    • The compound and its intermediates should be handled with care due to irritant properties.
    • Proper ventilation and personal protective equipment are required during synthesis.

Summary Table of Preparation Methods

Step Method Key Reagents/Conditions Advantages Limitations
1 Reductive Amination Pyridine-4-carbaldehyde, Pd/C, H₂, EtOH, 40–60 °C Mild conditions, straightforward Moderate yield, pH sensitivity
2 Nucleophilic Substitution 4-(Bromomethyl)pyridine, K₂CO₃, DMF, 60–80 °C Higher yield, scalable Requires anhydrous conditions
3 Salt Formation HCl in ethanol/water Improves solubility and stability Requires careful crystallization

Q & A

Q. What are the recommended synthetic routes for 1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride, and what critical parameters influence yield?

Answer: Synthesis typically involves multi-step processes, including:

  • Step 1: Alkylation of the pyridine ring with a piperidine precursor under basic conditions (e.g., triethylamine in dichloromethane) to form the pyridin-4-ylmethyl-piperidine intermediate .
  • Step 2: Carboxylic acid functionalization via hydrolysis of a nitrile or ester group, followed by dihydrochloride salt formation using HCl gas or concentrated HCl in ethanol .
    Critical Parameters:
  • Temperature control during alkylation (25–40°C) to minimize side reactions.
  • Purification via recrystallization or column chromatography to isolate the dihydrochloride salt .

Q. How is the compound characterized to confirm structural integrity and purity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., pyridine ring protons at δ 8.5–8.7 ppm, piperidine methylene groups at δ 3.0–3.5 ppm) .
  • Elemental Analysis: Confirm Cl⁻ content (~20–22% for dihydrochloride salts) .
  • HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm; retention time compared to standards .

Q. What are the solubility and stability profiles of the compound under experimental conditions?

Answer:

  • Solubility: Highly soluble in polar solvents (water, methanol, DMSO) but poorly soluble in non-polar solvents (hexane, chloroform). Adjust pH to 2–3 for aqueous stability .
  • Stability: Store at –20°C in airtight containers; avoid prolonged exposure to light or moisture to prevent decomposition .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for alkylation and salt formation .
  • Reaction Path Search Algorithms: Apply tools like GRRM or AFIR to predict intermediates and byproducts, reducing trial-and-error experimentation .
  • Machine Learning: Train models on existing piperidine derivative syntheses to predict optimal solvent/base combinations .

Q. How should researchers address contradictions in biological activity data across studies?

Answer:

  • Assay Validation: Standardize cell lines (e.g., HEK293 vs. HeLa) and control for dihydrochloride salt dissociation in buffer solutions .
  • Dose-Response Analysis: Compare IC50 values under consistent pH and ionic strength conditions to resolve discrepancies in receptor binding affinity .
  • Structural Analog Comparison: Cross-reference activity of similar compounds (e.g., 1-(2-Aminoethyl)piperidine-4-carboxylic acid dihydrochloride) to identify structure-activity relationships (SAR) .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis of the compound?

Answer:

  • Chiral Catalysts: Use (R)- or (S)-BINAP ligands in palladium-catalyzed coupling steps to control stereochemistry at the piperidine ring .
  • Dynamic Resolution: Employ enzymes (e.g., lipases) in hydrolysis steps to selectively cleave undesired enantiomers .
  • Chiral HPLC: Post-synthesis purification using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate >99% enantiomeric excess .

Q. How does the compound interact with biological targets, and what experimental techniques validate these interactions?

Answer:

  • Target Identification: Screen against GPCR libraries (e.g., dopamine D2 receptor) using radioligand binding assays .
  • Structural Studies: Co-crystallization with target proteins (e.g., kinases) for X-ray diffraction analysis to map binding pockets .
  • In Silico Docking: Use AutoDock Vina to simulate binding modes, followed by mutagenesis studies to validate critical residues .

Q. What are the best practices for scaling up synthesis without compromising purity?

Answer:

  • Process Intensification: Optimize exothermic reactions in flow reactors to maintain temperature control at larger volumes .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
  • Crystallization Engineering: Use anti-solvent addition (e.g., ethyl acetate) to improve crystal habit and reduce impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride
Reactant of Route 2
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1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride

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